2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde

Catalog No.
S13742175
CAS No.
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde

Product Name

2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde

IUPAC Name

2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-5-2-7(5)8-3-6(8)4-9/h4-8H,2-3H2,1H3

InChI Key

MMQQBGLPPHIQKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2CC2C=O

2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes two cyclopropane rings and an aldehyde functional group. Its molecular formula is C8H12OC_8H_{12}O, and it has a molecular weight of approximately 140.18 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the inherent reactivity of the cyclopropane rings and the aldehyde group, which can participate in various

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to produce alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The cyclopropane rings are reactive and can participate in nucleophilic substitution reactions, where various nucleophiles can replace the aldehyde group under acidic or basic conditions .

These reactions highlight the versatility of 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde in synthetic organic chemistry.

The synthesis of 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde typically involves cyclopropanation reactions. One common method is the Simmons-Smith reaction, where diiodomethane reacts with a zinc-copper couple to generate a carbenoid intermediate that adds to alkenes, forming the desired cyclopropane structure. Other methods may also involve carbene addition to alkenes under specific conditions optimized for yield and purity .

Industrial Production

While industrial production methods are not extensively documented, principles from laboratory synthesis can be scaled up using continuous flow reactors and advanced purification techniques to improve efficiency.

2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde serves various applications in multiple fields:

  • Organic Synthesis: It acts as a building block for more complex molecules, particularly those containing cyclopropane structures.
  • Medicinal Chemistry: Ongoing research explores its potential as a pharmaceutical intermediate, especially in developing new therapeutic agents.
  • Material Science: Its unique structural properties make it useful in designing novel materials with specific characteristics .

Interaction studies involving 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde focus on its reactivity with biological macromolecules such as proteins and nucleic acids. The strain in the cyclopropane rings may facilitate interactions that influence metabolic pathways or enzyme activity. Understanding these interactions is crucial for elucidating its potential pharmacological effects .

Several compounds share structural similarities with 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
CyclopropanecarbaldehydeSimple cyclopropane with an aldehyde groupLacks additional methyl substitution, affecting reactivity
2-MethylcyclopropanecarbaldehydeOne cyclopropane ring with a methyl groupDifferent chemical behavior due to fewer ring strains
1,1'-Bicyclopropyl-2-carboxylic acidContains two cyclopropane ringsUnique due to carboxylic acid functionality

The uniqueness of 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde lies in its dual cyclopropane structure combined with an aldehyde group, offering distinct reactivity patterns not found in simpler derivatives .

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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